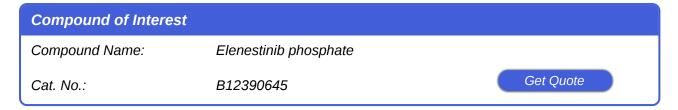


Elenestinib Phosphate (BLU-263) in Murine Models of Mastocytosis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Elenestinib phosphate (formerly BLU-263) is a next-generation, potent, and highly selective oral tyrosine kinase inhibitor targeting the KIT D816V mutation, the primary driver in approximately 95% of systemic mastocytosis (SM) cases.[1][2] Preclinical data has demonstrated its high potency in both biochemical and cellular assays.[2] While detailed protocols and quantitative data from in vivo mouse models of mastocytosis are not extensively published in peer-reviewed literature, conference abstracts have confirmed that elenestinib was highly active and well-tolerated in a murine model of mastocytosis, with the key feature of minimal central nervous system penetration.[1] This document aims to consolidate the available information on the preclinical evaluation of elenestinib, providing insights into its mechanism of action and a framework for its potential application in murine models of mastocytosis based on its known characteristics and data from related studies.

Introduction

Systemic mastocytosis is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in one or more organs. The clinical presentation can range from indolent forms with a near-normal life expectancy to advanced, aggressive forms with a poor prognosis. The discovery of the activating KIT D816V mutation as a key pathogenic driver has



paved the way for targeted therapies. Elenestinib (BLU-263) was developed as a highly selective inhibitor of KIT D816V, designed to be equipotent to its predecessor, avapritinib, but with limited brain penetration to improve its safety profile.[3][4]

Data Presentation

While specific in vivo efficacy data for elenestinib in mouse models of mastocytosis is not publicly available in detail, the following tables summarize its in vitro potency and key preclinical characteristics that guided its development.

Table 1: In Vitro Potency of Elenestinib Against KIT D816V

Assay Type	Parameter	Value	Reference
Biochemical	Kd (dissociation constant)	0.24 nM	[2]
Cellular	IC50 (half-maximal inhibitory concentration)	4.3 nM	[2]
Cellular	IC50 (half-maximal inhibitory concentration)	6 nM	[5]

Table 2: Key Preclinical Characteristics of Elenestinib

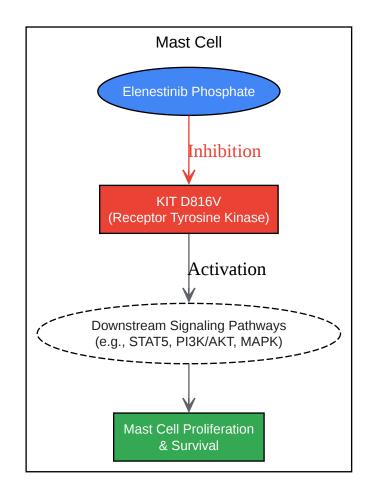


Characteristic	Finding	Significance	Reference
Selectivity	Highly selective for KIT D816V	Reduced off-target effects	[6]
CNS Penetration	Minimal	Lower risk of neurological side effects	[1][3]
In Vivo Activity	"Highly active" in a murine model of mastocytosis	Supports clinical development for mastocytosis	[1]
Tolerability	"Well tolerated" in preclinical species	Favorable safety profile for in vivo studies	[1]

Signaling Pathway

Elenestinib targets the constitutively activated KIT D816V receptor tyrosine kinase, a central node in the signaling cascade that drives mast cell proliferation and survival in systemic mastocytosis. By inhibiting this mutated kinase, elenestinib effectively blocks downstream signaling pathways.





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Caption: Elenestinib inhibits the mutated KIT D816V receptor, blocking downstream signaling.

Experimental Protocols

Detailed experimental protocols for the administration of elenestinib in mouse models of mastocytosis have not been published. However, based on standard practices for oral tyrosine kinase inhibitors in preclinical oncology and the limited available information, a general methodology can be proposed.

Murine Model of Mastocytosis

A common approach to establish a murine model of mastocytosis involves the use of cell linederived xenografts. For example, the P815 mastocytoma cell line, which harbors a KIT mutation, can be used.



Protocol for Xenograft Model Establishment:

- Cell Culture: Culture P815 mastocytoma cells under standard conditions.
- Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent graft rejection.
- Implantation: Subcutaneously inject a suspension of P815 cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells in a suitable medium like PBS or Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

Administration of Elenestinib Phosphate

As an orally bioavailable compound, elenestinib would typically be administered via oral gavage.

Proposed Dosing and Administration Protocol:

- Formulation: Prepare a homogenous suspension of **elenestinib phosphate** in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily or as stability data allows.
- Dose Determination: The optimal dose would need to be determined through dose-ranging studies. Based on preclinical studies of similar KIT inhibitors like avapritinib (0.3–30 mg/kg once daily), a starting dose range for elenestinib could be explored.[4]
- Administration:
 - Randomize tumor-bearing mice into vehicle control and treatment groups.
 - Administer elenestinib phosphate or vehicle control orally once daily (QD) via gavage.
 - The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).



- Monitoring:
 - Monitor tumor growth and mouse body weight regularly (e.g., 2-3 times per week).
 - Observe the animals for any signs of toxicity.
 - At the end of the study, collect tumors and organs for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of elenestinib in a mastocytosis mouse model.



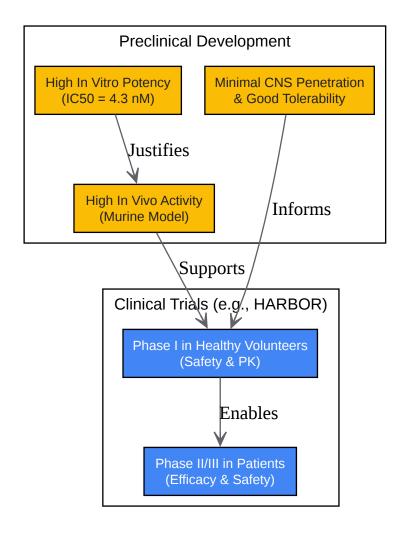
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Caption: Workflow for in vivo efficacy testing of elenestinib in a mouse model.

Logical Relationships in Preclinical to Clinical Translation

The preclinical findings for elenestinib logically informed the design of its clinical trials. The high potency and selectivity observed in vitro and the activity in murine models provided the rationale for advancing the drug into human studies. The minimal CNS penetration was a key differentiating factor from other KIT inhibitors and a significant consideration for its safety profile.





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Caption: Logical progression from preclinical findings to clinical trials for elenestinib.

Conclusion

Elenestinib phosphate is a promising, highly selective KIT D816V inhibitor with a favorable preclinical profile. While detailed public data on its administration in mouse models of mastocytosis is limited, the available information confirms its activity and tolerability in such models. The provided protocols and workflows, based on standard practices, offer a framework for researchers aiming to investigate elenestinib or similar compounds in a preclinical setting. Further publication of the detailed preclinical studies would be highly valuable to the scientific community.



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